4,4'-Dichlorodiphenyl sulfone

Beschreibung

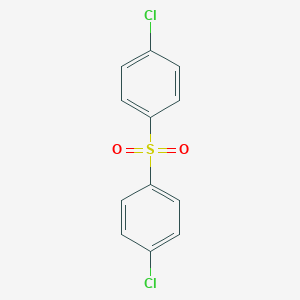

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-(4-chlorophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPPPVRLPGFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024986 | |

| Record name | 4,4'-Dichlorodiphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or off-white powder. (NTP, 1992), Dry Powder; Other Solid, White or off-white solid; [HSDB] Off-white or tan powder; [MSDSonline] | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-sulfonylbis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dichlorodiphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992), 250 °C at 10 mm Hg | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol and chloroform., Slightly soluble in water | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000081 [mmHg], 8.1X10-7mm Hg at 25 °C /Estimated/ | |

| Record name | 4,4'-Dichlorodiphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White crystalline needles (crystalline grade); off-white crystalline needles (polymer grade) | |

CAS No. |

80-07-9 | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Dichlorodiphenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorodiphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dichlorodiphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorophenyl) sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U49794253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

293 to 298 °F (NTP, 1992), 147.9 °C | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of 4,4'-Dichlorodiphenyl Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorodiphenyl sulfone (DCDPS) is a vital chemical intermediate, primarily utilized in the synthesis of high-performance engineering plastics such as polysulfone and polyethersulfone.[1] Its rigid structure, conferred by the sulfone linkage between two chlorophenyl groups, imparts exceptional thermal stability and chemical resistance to the resulting polymers. This guide provides an in-depth exploration of the primary synthetic routes to DCDPS, focusing on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data.

Introduction

The synthesis of this compound is of significant industrial importance. The purity of DCDPS is a critical factor, particularly for its application in polymerization reactions, where even minor impurities can affect the polymer's properties.[2] Consequently, various synthetic methodologies have been developed to optimize yield, purity, and cost-effectiveness. The principal synthetic strategies involve the electrophilic aromatic substitution of chlorobenzene (B131634). This guide will delve into the most common methods: direct sulfonation, the Friedel-Crafts reaction with sulfonylating agents, and a two-step oxidation process.

Synthesis Reaction Mechanisms

The formation of this compound predominantly proceeds via an electrophilic aromatic substitution mechanism. The key step involves the generation of a potent electrophile that attacks the electron-rich aromatic ring of chlorobenzene. The chloro-substituent is an ortho-, para-director, leading to the formation of different isomers. However, the para-isomer (4,4'-) is generally favored due to steric hindrance at the ortho-position.

Sulfonation with Sulfuric Acid or Sulfur Trioxide

One of the most direct methods for synthesizing DCDPS is the reaction of chlorobenzene with a sulfonating agent like sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃).[3]

The reaction with sulfur trioxide can be summarized as: 2 C₆H₅Cl + SO₃ → (ClC₆H₄)₂SO₂ + H₂O[3]

The mechanism involves the following steps:

-

Electrophile Formation: Sulfur trioxide is a strong electrophile. In the case of sulfuric acid, fuming sulfuric acid (oleum), which contains dissolved SO₃, is often used to provide a higher concentration of the electrophile.

-

Electrophilic Aromatic Substitution: The electrophile (SO₃) attacks the chlorobenzene ring to form a sigma complex (arenium ion).

-

Proton Transfer: A base (e.g., HSO₄⁻) removes a proton from the sigma complex to restore aromaticity, forming chlorobenzenesulfonic acid.

-

Second Substitution: The initially formed 4-chlorobenzenesulfonic acid can then react with another molecule of chlorobenzene in a Friedel-Crafts type reaction, where the protonated sulfonic acid acts as the electrophile, to yield the final product. High temperatures are often required for this step to drive off the water formed.[4]

References

- 1. Page loading... [guidechem.com]

- 2. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4'-Dichlorodiphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorodiphenyl sulfone (DCDPS) is a synthetically derived organosulfur compound of significant industrial importance. Primarily, it serves as a key monomer in the synthesis of high-performance thermoplastic polymers, including polysulfones and polyethersulfones. Its rigid structure, conferred by the two chlorophenyl groups bridged by a sulfone moiety, imparts exceptional thermal stability and chemical resistance to the resulting polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of DCDPS, detailed experimental protocols for their determination, and a summary of its primary applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-chloro-4-(4-chlorophenyl)sulfonylbenzene |

| Synonyms | Bis(4-chlorophenyl) sulfone, p,p'-Dichlorodiphenyl sulfone |

| CAS Number | 80-07-9 |

| Molecular Formula | C₁₂H₈Cl₂O₂S |

| Molecular Weight | 287.16 g/mol |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |

| InChI Key | GPAPPPVRLPGFEQ-UHFFFAOYSA-N |

Physical Properties

The physical characteristics of this compound are critical to its handling, processing, and application, particularly in polymerization reactions. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 148 - 151 °C (298 - 304 °F) | [2][3][4] |

| Boiling Point | 397 °C (747 °F) at 760 mmHg | [2][3] |

| Solubility in Water | <0.1 g/100 mL at 20 °C (Insoluble) | [1][2] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972), chloroform, and ethanol. | [1][5] |

| logP (Octanol-Water Partition Coefficient) | 3.9 | [5] |

| Vapor Pressure | 7.18 x 10⁻⁷ mmHg at 25 °C | [6] |

| Density | 1.54 g/cm³ | [7] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[3] Its reactivity is primarily centered around the nucleophilic substitution of the chlorine atoms, a characteristic that is exploited in the synthesis of polysulfones.

-

Stability: Stable under normal storage and handling conditions.[3]

-

Reactivity: The chlorine atoms attached to the phenyl rings are susceptible to nucleophilic aromatic substitution, especially at elevated temperatures in the presence of a strong nucleophile. This reactivity is the basis for its use in polymerization reactions.[2]

-

Incompatibilities: Incompatible with strong oxidizing agents.[1][8]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of hydrogen chloride and sulfur oxides.[1][5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of DCDPS is a crucial indicator of its purity. A sharp melting range is indicative of high purity.

Methodology: The determination of the melting point is conducted using the capillary tube method as outlined in ASTM E324.[1][5]

-

Sample Preparation: A small amount of the finely powdered, dry DCDPS is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2]

-

Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The apparatus should allow for controlled heating and clear observation of the sample.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate. An initial rapid heating can be employed to determine an approximate melting point.

-

For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample has melted is recorded as the final melting point. The range between these two temperatures constitutes the melting range.[1][5]

-

Boiling Point Determination

Due to its high boiling point, the determination requires specific laboratory techniques.

Methodology: The boiling point of DCDPS can be determined using methods described in OECD Guideline 103.[8][9] The distillation method is suitable for this compound.

-

Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a thermometer, and a receiving flask.

-

Procedure:

-

A sample of DCDPS is placed in the distilling flask along with boiling chips.

-

The apparatus is heated, and the temperature is monitored.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and a steady distillation is observed. This is indicated by a constant temperature reading on the thermometer.

-

Solubility Determination

The solubility of DCDPS in various solvents is a key parameter for its use in synthesis and for understanding its environmental fate.

Methodology: The aqueous solubility of DCDPS can be determined following the procedures outlined in ASTM E1148.[10] For organic solvents, a general gravimetric method is employed.

-

Aqueous Solubility (Flask Method):

-

An excess amount of DCDPS is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of DCDPS in the aqueous phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

-

-

Organic Solvent Solubility:

-

A saturated solution of DCDPS is prepared in the desired organic solvent (e.g., acetone, chloroform, ethanol) at a specific temperature by adding an excess of the solid and stirring until equilibrium is reached.

-

A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved DCDPS is obtained.

-

The solubility is calculated as the mass of the dissolved DCDPS per volume of the solvent.

-

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Methodology: The IR spectrum of solid DCDPS is typically obtained using the KBr pellet technique as described in ASTM E1252.[2][11]

-

Sample Preparation: A small amount of DCDPS (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a blank KBr pellet is recorded first. The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

Methodology: A standard operating procedure for obtaining a ¹H NMR spectrum is as follows.[12][13]

-

Sample Preparation: Approximately 10-20 mg of DCDPS is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[14]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. The ¹H NMR spectrum is acquired using an appropriate number of scans. The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

Methodology: A general protocol for obtaining a mass spectrum via electron ionization (EI) is described below.[15][16]

-

Sample Introduction: A small amount of the DCDPS sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z ratio.

Synthesis and Applications

The primary application of this compound is as a monomer in the synthesis of high-performance polymers.

Synthesis of this compound

A common industrial synthesis involves the Friedel-Crafts reaction of chlorobenzene (B131634) with sulfuryl chloride, often using a Lewis acid catalyst such as anhydrous aluminum chloride or anhydrous iron chloride.[10]

Polymerization to Polysulfone (PSU)

DCDPS is a crucial monomer for the production of polysulfone, a rigid, high-strength, and transparent thermoplastic. The polymerization is typically a nucleophilic aromatic substitution reaction with a bisphenol, such as bisphenol A (BPA).[17][18]

Polymerization to Polyethersulfone (PES)

Similarly, DCDPS is used to produce polyethersulfone, another high-performance thermoplastic with excellent thermal and chemical resistance. In this case, the comonomer is typically a different bisphenol, such as bisphenol S (4,4'-dihydroxydiphenyl sulfone).[19][20]

Safety and Handling

This compound may cause irritation upon contact.[21] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] In case of a spill, the solid material should be dampened with a suitable solvent like acetone to prevent dusting and transferred to a sealed container for disposal.[21] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized compound with a specific set of physical and chemical properties that make it an ideal monomer for the synthesis of high-performance polymers. Understanding these properties, through the standardized experimental protocols outlined in this guide, is essential for its effective use in research, development, and industrial applications. Its role in the production of polysulfones and polyethersulfones underscores its importance in the field of materials science.

References

- 1. infinitalab.com [infinitalab.com]

- 2. store.astm.org [store.astm.org]

- 3. oecd.org [oecd.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. store.astm.org [store.astm.org]

- 6. CN114409900B - Preparation method of polysulfone with low cyclic dimer content - Google Patents [patents.google.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. store.astm.org [store.astm.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. organomation.com [organomation.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. CN110358088B - Method for preparing polysulfone - Google Patents [patents.google.com]

- 18. US20140221596A1 - Process for preparing polysulfone - Google Patents [patents.google.com]

- 19. CN112851942A - Preparation method of polyether sulfone - Google Patents [patents.google.com]

- 20. US20150126635A1 - Method for the production of polysulfones, and polysulfones - Google Patents [patents.google.com]

- 21. livewell.ae [livewell.ae]

An In-depth Technical Guide to the 1H NMR Spectral Analysis of 4,4'-Dichlorodiphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4,4'-dichlorodiphenyl sulfone. It includes a detailed examination of the spectral data, standardized experimental protocols for sample preparation and spectral acquisition, and visual representations of the molecular structure and experimental workflow to aid in understanding.

Spectral Data and Interpretation

The 1H NMR spectrum of this compound is characterized by its relative simplicity, a direct consequence of the molecule's symmetry. The molecule possesses a C2 axis of symmetry that passes through the sulfur atom of the sulfone group. This symmetry renders the two p-chlorophenyl groups chemically equivalent. Within each aromatic ring, the protons ortho to the sulfone group (H-2, H-6, H-2', H-6') are chemically equivalent to each other, as are the protons meta to the sulfone group (H-3, H-5, H-3', H-5').

The aromatic region of the spectrum exhibits a classic AA'BB' spin system, which appears as two sets of doublets. The protons ortho to the electron-withdrawing sulfone group are deshielded and thus resonate at a higher chemical shift (downfield) compared to the protons meta to the sulfone group.

Table 1: 1H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 4H | H-2, H-6, H-2', H-6' |

| ~7.5 | Doublet | 4H | H-3, H-5, H-3', H-5' |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

The integration of the signals confirms the presence of four protons for each multiplet, consistent with the molecular structure. The coupling between the ortho and meta protons results in the observed doublet splitting pattern for each signal.

Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and highlights the two distinct proton environments.

Caption: Molecular structure of this compound.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the solid.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

1H NMR Spectral Acquisition

The following are typical acquisition parameters for a 1H NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz).

Table 2: Typical 1H NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 - 600 MHz |

| Pulse Program | Standard 1D proton |

| Number of Scans (NS) | 8 - 16 |

| Relaxation Delay (D1) | 1 - 5 seconds |

| Acquisition Time (AQ) | 2 - 4 seconds |

| Spectral Width (SW) | 12 - 16 ppm |

| Temperature | 298 K (25 °C) |

Experimental Workflow

The general workflow for conducting a 1H NMR experiment is outlined in the diagram below.

Caption: General workflow of a 1H NMR experiment.

This guide provides a foundational understanding of the 1H NMR spectral analysis of this compound. For more in-depth analysis, advanced NMR techniques such as 2D NMR (COSY, HSQC) could be employed, although they are generally not necessary for the structural confirmation of this particular molecule.

In-Depth Technical Guide to the FT-IR Spectroscopy of 4,4'-Dichlorodiphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4,4'-Dichlorodiphenyl sulfone. It includes a detailed analysis of its vibrational modes, a summary of its characteristic absorption bands, a standard experimental protocol for spectral acquisition, and a logical workflow for FT-IR analysis.

Introduction to this compound

This compound is a chemical compound with the formula (ClC₆H₄)₂SO₂. It is a white solid that is insoluble in water and finds significant use in the synthesis of high-performance polymers. The structural integrity and purity of this compound are critical for its applications, and FT-IR spectroscopy serves as a powerful analytical tool for its characterization. By analyzing the interaction of infrared radiation with the molecular vibrations of this compound, we can identify its functional groups and confirm its molecular structure.

FT-IR Spectral Data and Vibrational Mode Assignments

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The key vibrational assignments are summarized in the table below. These assignments are based on established group frequency correlations and data from spectral databases.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretching | Aromatic Ring |

| ~1580 - 1560 | C=C stretching | Aromatic Ring |

| ~1470 | C=C stretching | Aromatic Ring |

| ~1325 - 1300 | Asymmetric SO₂ stretching | Sulfone (SO₂) Group |

| ~1160 - 1140 | Symmetric SO₂ stretching | Sulfone (SO₂) Group |

| ~1090 | In-plane C-H bending | Aromatic Ring |

| ~1010 | In-plane C-H bending | Aromatic Ring |

| ~830 | Out-of-plane C-H bending (para-disubstituted) | Aromatic Ring |

| ~750 | C-Cl stretching | Aryl Halide |

| ~560 | SO₂ scissoring | Sulfone (SO₂) Group |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

The most characteristic absorption bands for sulfones are the strong asymmetric and symmetric stretching vibrations of the SO₂ group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section outlines a standard procedure for obtaining the FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To obtain a high-quality FT-IR spectrum of this compound for qualitative analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample (solid powder).

-

Spatula.

-

Isopropyl alcohol or ethanol (B145695) for cleaning.

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropyl alcohol or ethanol. Allow the crystal to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

-

-

Sample Preparation and Loading:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The typical scanning range for mid-infrared analysis is 4000 cm⁻¹ to 400 cm⁻¹.

-

For a high-quality spectrum, co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Identify the major absorption bands and compare their wavenumbers to the reference data in the table above to confirm the identity and purity of the sample.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal surface.

-

Clean the ATR crystal and the press tip thoroughly with a lint-free wipe and an appropriate solvent.

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound like this compound.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable technique for the structural characterization and quality control of this compound. The characteristic absorption bands of the sulfone group, in conjunction with the vibrations of the dichlorinated aromatic rings, provide a unique spectral fingerprint for this molecule. By following the outlined experimental protocol and data analysis workflow, researchers can confidently identify and assess the purity of this compound, ensuring its suitability for its intended applications in polymer science and other fields.

Solubility Profile of 4,4'-Dichlorodiphenyl Sulfone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4'-Dichlorodiphenyl Sulfone and its Solubility

This compound (CAS No: 80-07-9), with the chemical formula C₁₂H₈Cl₂O₂S, is a white to off-white crystalline solid. It is known to be soluble in several organic solvents, including acetone (B3395972), dichloromethane, ethyl acetate (B1210297), ethanol (B145695), and chloroform (B151607).[1][2] The solubility of DCDPS is a crucial parameter in various industrial processes. For instance, in purification processes, solvents are selected based on their ability to dissolve DCDPS at certain temperatures while leaving impurities behind. A patent for the purification of crude DCDPS specifies the use of an organic solvent in which DCDPS has a solubility of 0.5 to 20% at 20°C.

Theoretical Framework of Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is governed by the thermodynamic equilibrium between the solid phase and the solution. This equilibrium is achieved when the chemical potential of the solute in the solid state is equal to its chemical potential in the solution. The process of dissolution involves the breaking of intermolecular forces in the crystal lattice of the solute and the formation of new interactions between the solute and solvent molecules.

The overall enthalpy change of solution (ΔHsol) can be expressed as the sum of the lattice enthalpy (ΔHlattice) and the solvation enthalpy (ΔHsolv):

ΔHsol = ΔHlattice + ΔHsolv

For a substance to dissolve, the Gibbs free energy change of solution (ΔGsol) must be negative. This is related to the enthalpy and entropy of solution (ΔSsol) by the following equation:

ΔGsol = ΔHsol - TΔSsol

Generally, the solubility of solids in liquids increases with temperature, indicating that the dissolution process is often endothermic (ΔHsol > 0).

Factors Influencing the Solubility of this compound

The solubility of DCDPS is influenced by several factors, primarily the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature.

A diagram illustrating the key factors that influence the solubility of a crystalline compound is presented below.

Caption: Factors influencing the solubility of crystalline compounds.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like DCDPS requires precise and reproducible experimental methods. Two common methods are the isothermal equilibrium method and the gravimetric method. A synthetic method with laser monitoring has also been effectively used for similar compounds.

Isothermal Equilibrium Method

The isothermal equilibrium method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred.

-

Analysis: The concentration of DCDPS in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by gravimetric analysis after solvent evaporation.

-

Data Reporting: The solubility is reported in various units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal equilibrium method.

-

Sampling: A known mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is obtained.

-

Calculation: The mass of the dissolved solute and the corresponding mass of the solvent are used to calculate the solubility.

Synthetic Method with Laser Monitoring

This method involves observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed. A laser system is used to detect the point of complete dissolution.

The general workflow for this experimental method is depicted in the following diagram.

Caption: Workflow for the synthetic method of solubility determination.

Methodology:

-

Preparation: A precise amount of this compound and the chosen solvent are weighed and placed in a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature sensor.

-

Heating and Observation: The mixture is heated at a controlled rate while being continuously stirred. A laser beam is passed through the solution, and the transmitted light is monitored by a detector.

-

Dissolution Point: As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears, detected by a sharp increase in transmitted light, is recorded as the dissolution temperature.

-

Cooling and Crystallization: The solution is then cooled at a controlled rate, and the temperature at which the first crystals appear (the cloud point), detected by a sharp decrease in transmitted light, is recorded.

-

Data Analysis: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for that specific composition. The experiment is repeated for various solute-solvent compositions to generate a solubility curve.

Illustrative Solubility Profile: 4,4'-Dichlorodiphenyl Disulfide

As a practical illustration of a solubility profile, this section presents quantitative data for 4,4'-dichlorodiphenyl disulfide (CAS No: 1142-19-4), a compound structurally similar to DCDPS. This data was determined using a synthetic method with laser monitoring.[3]

Disclaimer: The following data is for 4,4'-dichlorodiphenyl disulfide and is provided as a representative example to demonstrate the format and nature of a comprehensive solubility profile. The actual solubility of this compound may differ.

The mole fraction solubility (x) of 4,4'-dichlorodiphenyl disulfide in four organic solvents at various temperatures is presented in the table below. The mass fraction (w) and solubility in grams per 100g of solvent have been calculated from the mole fraction data.

Table 1: Solubility of 4,4'-Dichlorodiphenyl Disulfide in Selected Organic Solvents [3]

| Temperature (K) | Mole Fraction (x) | Mass Fraction (w) | g / 100g Solvent |

| Acetone | |||

| 303.15 | 0.0452 | 0.199 | 24.84 |

| 308.15 | 0.0548 | 0.233 | 30.38 |

| 313.15 | 0.0662 | 0.269 | 36.80 |

| 318.15 | 0.0798 | 0.309 | 44.72 |

| 323.15 | 0.0961 | 0.351 | 54.08 |

| 328.15 | 0.1156 | 0.395 | 65.29 |

| 333.15 | 0.1389 | 0.442 | 79.21 |

| Chloroform | |||

| 303.15 | 0.0581 | 0.125 | 14.29 |

| 308.15 | 0.0692 | 0.146 | 17.09 |

| 313.15 | 0.0821 | 0.170 | 20.48 |

| 318.15 | 0.0973 | 0.196 | 24.38 |

| 323.15 | 0.1152 | 0.226 | 29.20 |

| 328.15 | 0.1364 | 0.259 | 34.95 |

| 333.15 | 0.1614 | 0.296 | 42.05 |

| Ethanol | |||

| 303.15 | 0.0028 | 0.017 | 1.73 |

| 308.15 | 0.0035 | 0.021 | 2.15 |

| 313.15 | 0.0044 | 0.027 | 2.78 |

| 318.15 | 0.0055 | 0.033 | 3.41 |

| 323.15 | 0.0068 | 0.041 | 4.28 |

| 328.15 | 0.0084 | 0.050 | 5.26 |

| 333.15 | 0.0104 | 0.061 | 6.50 |

| Ethyl Acetate | |||

| 303.15 | 0.0195 | 0.060 | 6.38 |

| 308.15 | 0.0236 | 0.072 | 7.76 |

| 313.15 | 0.0284 | 0.085 | 9.29 |

| 318.15 | 0.0341 | 0.101 | 11.23 |

| 323.15 | 0.0408 | 0.118 | 13.38 |

| 328.15 | 0.0487 | 0.139 | 16.14 |

| 333.15 | 0.0580 | 0.162 | 19.33 |

Calculations for mass fraction (w) and g/100g solvent are derived from the mole fraction data using the molar masses of 4,4'-dichlorodiphenyl disulfide (287.23 g/mol ) and the respective solvents.

This data clearly illustrates the temperature-dependent nature of solubility and the significant influence of the solvent on the dissolution of the compound. For instance, the solubility of 4,4'-dichlorodiphenyl disulfide is considerably higher in acetone and chloroform compared to ethanol and ethyl acetate across the studied temperature range.

Conclusion

The solubility profile of this compound is a critical dataset for its effective use in research and industry. While quantitative data for DCDPS remains to be published, the principles of solubility, established experimental protocols, and illustrative data from a closely related compound provide a robust framework for its study. Researchers and drug development professionals are encouraged to perform solubility determinations using the methodologies outlined in this guide to obtain specific data relevant to their applications. Such data will be invaluable for optimizing purification processes, designing new synthetic routes, and developing novel materials with desired properties.

References

An In-depth Technical Guide to the Crystal Structure of 4,4'-Dichlorodiphenyl Sulfone

This guide provides a comprehensive overview of the crystal structure of 4,4'-Dichlorodiphenyl sulfone, a key monomer in the production of high-performance polymers such as polysulfones.[1] The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed crystallographic data, molecular geometry, and experimental methodologies.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system.[2] Two independent studies have reported similar, but slightly different, unit cell parameters. The data from these studies are summarized below for comparison.

| Crystallographic Parameter | Sime & Abrahams (1960)[2] | Zúñiga et al. (1993) (at 90 K)[3] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | I2/a | I 1 2/a 1 |

| a (Å) | 20.204 ± 0.010 | 20.20 |

| b (Å) | 5.009 ± 0.010 | 4.910 |

| c (Å) | 12.259 ± 0.010 | 12.054 |

| α (°) | 90 | 90.0 |

| β (°) | 90.57 ± 0.25 | 90.02 |

| γ (°) | 90 | 90.0 |

| Molecules per Unit Cell (Z) | 4 | Not Specified |

| Calculated Density (Dx) (g/cm³) | 1.537 | Not Specified |

| Measured Density (Dm) (g/cm³) | 1.533 | Not Specified |

Molecular Geometry

The molecular structure of this compound consists of two chlorophenyl groups attached to a central sulfone group. The key bond lengths and angles, as determined by Sime and Abrahams (1960), are presented in the following table.[2]

| Bond/Angle | Value |

| S-C Bond Length (Å) | 1.765 ± 0.006 |

| S-O Bond Length (Å) | 1.432 ± 0.005 |

| C-C Bond Length (Å) | 1.380 ± 0.003 |

| Cl-C Bond Length (Å) | 1.736 ± 0.007 |

| C-S-O Bond Angle (°) | 107.65 ± 0.28 |

| C-S-C Bond Angle (°) | 104.80 ± 0.40 |

| O-S-O Bond Angle (°) | 120.40 ± 0.42 |

| Dihedral Angle (Aromatic Rings) (°) | 79.45 ± 0.30 |

| Dihedral Angle (Ring & C-S-C Plane) (°) | 84.42 ± 0.30 |

Experimental Protocols

While a detailed, step-by-step experimental protocol for the specific determination of the crystal structure of this compound is not available in the cited literature, a general methodology for single-crystal X-ray diffraction is outlined below. The original structure was solved using two-dimensional Patterson and trial-and-error methods, with final refinement by a complete anisotropic least-squares analysis.[2]

3.1. Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown from a suitable solvent. The compound is slightly soluble in cold ethanol, which could be a starting point for developing a crystallization procedure. A common method involves dissolving the compound in a solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of well-ordered single crystals.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

3.3. Structure Solution and Refinement

The collected diffraction data are used to determine the electron density distribution within the crystal, which in turn reveals the positions of the atoms. The initial structure can be solved using direct methods or Patterson methods.[2] The resulting structural model is then refined using least-squares methods to obtain the best possible fit between the observed and calculated structure factors.

Visualizations

4.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

4.2. Role in Polysulfone Synthesis

This compound is a crucial monomer in the synthesis of polysulfone and polyethersulfone, which are high-performance engineering plastics.[4] The following diagram illustrates this logical relationship.

References

An In-depth Technical Guide to 4,4'-Dichlorodiphenyl Sulfone (CAS 80-07-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 4,4'-Dichlorodiphenyl sulfone (DCDPS), a key monomer in the production of high-performance polymers.

Chemical Identity and Structure

This compound, with the CAS number 80-07-9, is an organic compound characterized by a sulfone functional group connecting two 4-chlorophenyl rings.[1] Its structure confers high thermal stability and chemical resistance.

Molecular Formula: C₁₂H₈Cl₂O₂S[1]

Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

DCDPS is a white crystalline solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 287.16 g/mol | [1] |

| Melting Point | 148-150 °C | [2] |

| Boiling Point | 397 °C | [3] |

| Flash Point | 233 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, chlorobenzene (B131634), and DMF; slightly soluble in ethanol (B145695) and methanol (B129727). | [2][3] |

| Appearance | White needle crystals or flakes | [2] |

Synthesis of this compound

The primary industrial synthesis of DCDPS involves the Friedel-Crafts reaction of chlorobenzene with a sulfonating agent. Several variations of this method exist, aiming to optimize yield and purity.

General Synthesis Workflow

The following diagram illustrates a common synthetic route to produce this compound.

Caption: General workflow for the synthesis of DCDPS.

Detailed Experimental Protocol (Example)

This protocol is a composite representation based on common laboratory-scale synthesis procedures.

Materials:

-

Chlorobenzene

-

Sulfur trioxide (SO₃) or Chlorosulfonic acid (ClSO₃H)

-

Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add chlorobenzene.

-

Addition of Sulfonating Agent: Cool the flask in an ice bath. Slowly add the sulfonating agent (e.g., sulfur trioxide or chlorosulfonic acid) to the stirred chlorobenzene, maintaining the temperature between 10-20°C.

-

Catalyst Addition: Once the addition of the sulfonating agent is complete, add the catalyst (e.g., anhydrous ferric chloride) portion-wise while keeping the temperature below 30°C.

-

Reaction: After the catalyst addition, allow the reaction mixture to stir at room temperature for several hours, or gently heat to reflux (around 135°C) to drive the reaction to completion. The progress of the reaction can be monitored by measuring the off-gas evolution.[4]

-

Quenching and Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice or into cold water to hydrolyze any unreacted reagents and precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with water until the filtrate is neutral.

-

Purification:

-

Washing: The crude product can be washed with a solvent in which the desired 4,4'-isomer has low solubility at room temperature, while impurities are more soluble.

-

Crystallization: Dissolve the crude product in a suitable hot solvent (e.g., methanol, chlorobenzene) and allow it to cool slowly to form crystals.[5] Filter the purified crystals and wash with a small amount of cold solvent.

-

-

Drying: Dry the purified this compound in a vacuum oven at an elevated temperature (e.g., 80-100°C) to remove any residual solvent.

Application in Polymer Synthesis

A major application of DCDPS is as a monomer in the synthesis of high-performance thermoplastic polymers such as polysulfone (PSU) and polyethersulfone (PES). These polymers are known for their high thermal stability, chemical resistance, and mechanical strength.

Polysulfone Synthesis Workflow

The following diagram illustrates the polycondensation reaction for the synthesis of a polysulfone using DCDPS and a bisphenol, such as Bisphenol A.

Caption: General workflow for polysulfone synthesis from DCDPS.

Detailed Experimental Protocol (Example for Polysulfone Synthesis)

This protocol provides a general procedure for the synthesis of polysulfone.

Materials:

-

This compound (DCDPS)

-

Bisphenol A (BPA)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (B87167) (DMSO)

-

Toluene (B28343) (as an azeotroping agent)

-

Methanol or Water (for precipitation)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add DCDPS, Bisphenol A, potassium carbonate, DMAc, and toluene.

-

Azeotropic Dehydration: Heat the mixture to reflux (around 140-160°C) to remove the water formed during the reaction as an azeotrope with toluene. Continue until no more water is collected in the Dean-Stark trap.

-

Polymerization: After the removal of water, increase the temperature to 160-180°C to distill off the toluene and continue the polymerization. The viscosity of the solution will increase as the polymer chains grow.

-

Precipitation: After several hours, cool the viscous polymer solution to room temperature and slowly pour it into a stirred non-solvent such as methanol or water to precipitate the polysulfone.

-

Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and salts.

-

Drying: Dry the purified polysulfone in a vacuum oven at a high temperature (e.g., 120-150°C) for an extended period to ensure complete removal of residual solvent.

Analytical Methods

The purity and identity of DCDPS are typically assessed using standard analytical techniques.

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of isomers. | Reverse-phase column (e.g., C18), mobile phase of acetonitrile/water with an acid modifier (e.g., phosphoric or formic acid).[6][7] |

| Gas Chromatography (GC) | Purity analysis and detection of volatile impurities. | Capillary column suitable for aromatic compounds, with flame ionization detection (FID) or mass spectrometry (MS). |

| Melting Point Analysis | Preliminary assessment of purity. | A sharp melting range close to the literature value indicates high purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons and carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the sulfone group (S=O stretching) and C-Cl bonds. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound for professionals in research and development. For specific applications, further investigation into the extensive patent and scientific literature is recommended.

References

- 1. This compound | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102351758A - New preparation method of 4,4-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 6. 4,4’-Dichlorodiphenyl sulfone | SIELC Technologies [sielc.com]

- 7. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Unveiling the Thermal Profile of DCDPS: A Technical Guide to Stability and Decomposition

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 4,4'-Dichlorodiphenyl sulfone (DCDPS), a key monomer in the production of high-performance polymers. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the thermal behavior of DCDPS, outlines experimental methodologies for its analysis, and visualizes key conceptual frameworks.

Executive Summary

This compound (DCDPS) is a crystalline solid widely utilized as a precursor in the synthesis of thermally resistant polymers such as polyethersulfone (PES) and polysulfone (PSU). Understanding its thermal stability and decomposition temperature is paramount for the safe handling, processing, and application of DCDPS and its derived polymers. This guide consolidates available data on its melting point, boiling point, and decomposition temperature, providing a clear and concise reference for technical stakeholders.

Thermal Properties of DCDPS

The thermal behavior of DCDPS is characterized by a distinct melting point and a high decomposition temperature, indicative of its stable molecular structure. The key thermal parameters are summarized in the table below.

| Property | Value | Source |

| Melting Point | 143 - 152 °C | [1][2][3] |

| Boiling Point | 397 °C | [3] |

| Decomposition Temperature | ≥ 397 °C |

Table 1: Key Thermal Properties of this compound (DCDPS)

Thermal Decomposition Profile

The thermal decomposition of DCDPS occurs at elevated temperatures, at or above its boiling point. When subjected to temperatures of 397 °C or higher, the molecule undergoes degradation. The decomposition process is known to emit a range of toxic fumes, including carbon monoxide, carbon dioxide, chlorine, sulfur oxides, and hydrogen chloride gas[4]. This indicates the breakdown of the aromatic rings and the sulfone group, as well as the cleavage of the carbon-chlorine bonds.

Experimental Methodologies for Thermal Analysis

The characterization of the thermal properties of DCDPS is primarily achieved through two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of DCDPS (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina (B75360) or platinum.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a specified flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve, representing the point at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the melting point and heat of fusion.

Experimental Protocol:

-

Sample Preparation: A small amount of DCDPS (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter is utilized, with an empty sealed aluminum pan serving as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, to maintain an inert atmosphere.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. The melting point is identified as the peak temperature of the endothermic transition.

Inferred Thermal Decomposition Pathway

Based on the identified decomposition products, a simplified logical pathway for the thermal degradation of DCDPS can be proposed. The high temperatures provide sufficient energy to initiate bond cleavage, leading to the fragmentation of the molecule.

Conclusion

This compound exhibits high thermal stability, a critical attribute for its application in the synthesis of high-performance polymers. Its well-defined melting point and high decomposition temperature are key parameters for optimizing processing conditions. The decomposition of DCDPS at temperatures at or above 397 °C results in the evolution of various gaseous byproducts, necessitating appropriate safety and handling protocols in high-temperature applications. The experimental methodologies of TGA and DSC provide robust means for characterizing the thermal profile of DCDPS, ensuring its effective and safe utilization in research and industrial settings.

References

An In-depth Technical Guide to the Health and Safety Handling of 4,4'-Dichlorodiphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of 4,4'-Dichlorodiphenyl sulfone (DCDPS). The information is intended to support researchers, scientists, and drug development professionals in implementing safe laboratory and manufacturing practices. This document summarizes key safety data, outlines experimental protocols for toxicological assessment, and provides visual workflows for critical safety procedures.

Chemical Identification and Physical Properties

This compound is a synthetic chemical used in the production of polymers like polyethersulfone (PES) and as an intermediate in the synthesis of other organic compounds.[1]

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Bis(4-chlorophenyl) sulfone, DCDPS | [2] |

| CAS Number | 80-07-9 | [2] |

| Molecular Formula | C12H8Cl2O2S | [3] |

| Molecular Weight | 287.16 g/mol | [4] |

| Appearance | White crystalline solid or fine powder | [5] |

| Melting Point | 146 - 151 °C | [2] |

| Boiling Point | 397 °C | [2] |

| Flash Point | 233 °C | [2] |

| Solubility | Insoluble in water. Soluble in ethanol (B145695) and chloroform. | [6] |

| Stability | Stable under normal conditions. Combustible. | [2][4] |

Hazard Identification and Classification

DCDPS is classified as a hazardous substance. The primary hazards are serious eye irritation and long-term adverse effects on the aquatic environment.[2][7] It may also form combustible dust concentrations in the air.[2]

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[7]

-

P273: Avoid release to the environment.[7]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

-

P391: Collect spillage.[7]

-

P501: Dispose of contents/container in accordance with local regulations.[7]

Toxicological Information

Toxicological data is crucial for understanding the potential health effects of DCDPS. The following table summarizes key toxicity values.

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | >3000 mg/kg | [8] |

| Acute Oral Toxicity (LD50) | Mouse | Oral | 24 g/kg | [9] |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation | [7] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Irritating | [7] |